
4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known by its CAS number 2034347-72-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C18H21N5O2 with a molecular weight of approximately 339.399 g/mol. The structure features a dimethylamino group, an oxadiazole ring, and a benzamide moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H21N5O2 |
Molecular Weight | 339.399 g/mol |
CAS Number | 2034347-72-1 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 0.5 to 10 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The selectivity and potency against COX-II were noted to be significant compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, a derivative exhibited an IC50 value of 0.52 µM against COX-II, demonstrating higher potency than standard treatments like Celecoxib .
Neuroprotective Effects
Additionally, some studies have explored the neuroprotective potential of compounds containing the pyrrole and oxadiazole moieties. These compounds showed promise in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival. In animal models, treatment with such compounds resulted in improved cognitive function and reduced neuronal damage.
Case Studies
- Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at the benzamide position significantly enhanced anticancer activity against MCF-7 breast cancer cells. The most potent compound from this series had an IC50 value of 0.8 µM .
- Evaluation of Anti-inflammatory Activity : In a comparative study involving several COX inhibitors, the compound demonstrated a superior selectivity index (SI) compared to established NSAIDs. The study highlighted that while many compounds inhibited COX-I and COX-II effectively, this compound showed a preferential inhibition of COX-II with minimal gastrointestinal side effects observed in vivo .
- Neuroprotection in Animal Models : An experimental model using mice subjected to oxidative stress demonstrated that administration of the compound led to significant reductions in markers of neuronal damage and improved behavioral outcomes in memory tests.
Applications De Recherche Scientifique
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmaceutical applications.
Anticancer Activity
Several studies have explored the anticancer potential of compounds featuring oxadiazole derivatives. The oxadiazole ring is known for its ability to interact with biological macromolecules, potentially leading to anticancer effects. For instance, similar compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
Compounds containing oxadiazole structures have demonstrated antibacterial and antifungal activities. The presence of the dimethylamino group may enhance these properties by improving solubility and bioavailability. Studies have highlighted that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research into related compounds has shown that they can inhibit lipoxygenase activity, which is crucial in mediating inflammatory responses . This positions the compound as a candidate for developing new anti-inflammatory agents.
Synthesis and Structure-Activity Relationship
The synthesis of 4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves multi-step reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is essential for optimizing its biological activity. The incorporation of different substituents on the benzamide or oxadiazole moieties can significantly influence the pharmacological profile of the compound.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-23-11-5-6-15(23)17-20-16(25-21-17)12-19-18(24)13-7-9-14(10-8-13)22(2)3/h5-11H,4,12H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIUMFQTEWZPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.